molecular formula C16H11ClF3N5OS B2536174 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 1351643-07-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2536174
CAS No.: 1351643-07-6
M. Wt: 413.8
InChI Key: IDVCRUGUIXAZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 3-position with a thioether-linked pyrazole moiety and an acetamide group attached to a 2-chloro-5-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine-pyrazole system may contribute to unique electronic properties and binding interactions. Its synthesis likely involves sequential heterocyclic ring formation, thioether coupling, and amide bond formation, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5OS/c17-11-3-2-10(16(18,19)20)8-12(11)22-14(26)9-27-15-5-4-13(23-24-15)25-7-1-6-21-25/h1-8H,9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVCRUGUIXAZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Pyrazole and Pyridazine Rings : These heterocyclic structures are known for their diverse biological activities.
  • Thioether Linkage : This linkage contributes to the compound's flexibility, allowing it to interact with various biological targets.
  • Chloro and Trifluoromethyl Substituents : These groups may enhance the lipophilicity and biological activity of the compound.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural features facilitate:

  • Hydrogen Bonding : The presence of nitrogen atoms in the rings allows for hydrogen bond formation with biological macromolecules.
  • π-π Stacking Interactions : Aromatic systems can engage in stacking interactions, enhancing binding affinity to target proteins.

These interactions can modulate the activity of target proteins, influencing various biochemical pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2aMCF73.79Apoptosis induction
6eHepG240.32Cell cycle arrest
36HCT1161.1Kinase inhibition

These data suggest that compounds with similar structural motifs may also exhibit potent anticancer activities.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through its efficacy against Mycobacterium tuberculosis. In a study evaluating various derivatives, some compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating strong inhibitory effects against the pathogen.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The most active derivatives were identified based on their IC50 values against cancer cell lines and Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : Cytotoxicity tests on human embryonic kidney (HEK-293) cells revealed that many derivatives were non-toxic, suggesting a favorable safety profile for further development .
  • Molecular Docking Studies : Computational studies indicated that these compounds could effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms, supporting their potential as therapeutic agents .

Scientific Research Applications

Structural Characteristics

This compound features:

  • A pyridazine ring
  • A pyrazole moiety
  • A trifluoromethyl-substituted phenyl group
  • An acetamide functional group linked through a thioether bond

These structural components contribute to its potential pharmacological properties, making it a candidate for further research in medicinal applications.

Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases, including Alzheimer's disease and type 2 diabetes. GSK-3 inhibitors are of significant interest in therapeutic development due to their role in regulating several cellular processes involved in these conditions .

A docking study on related pyrazolylpyridazine derivatives has shown promising inhibitory action against GSK-3, suggesting that similar compounds could exhibit therapeutic efficacy .

Antibacterial Properties

While specific research on the antibacterial effects of this compound is limited, related pyrazole and pyridazine derivatives have demonstrated antibacterial activity. The presence of the pyrazole and pyridazine moieties suggests potential for antimicrobial applications, warranting further investigation into the compound's antibacterial properties .

Case Studies and Research Findings

Several studies have explored the broader category of compounds that include the pyrazole moiety, revealing a range of biological activities:

Compound Type Biological Activity References
Pyrazole DerivativesAnti-inflammatory, anticancer
Pyridazine DerivativesAntihypertensive, anticholestromic
Trifluoromethyl CompoundsEnhanced lipophilicity, improved bioavailability

Notable Findings

  • Anti-inflammatory and Anticancer Activity : Pyrazole-containing compounds have been reported to possess significant anti-inflammatory and anticancer activities. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
  • Pharmacological Profiles : The pyrazole moiety has been associated with a wide array of pharmacological effects, including analgesic, antioxidant, and anti-microbial properties. This versatility enhances the attractiveness of compounds like 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide for drug development .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and thioether moieties undergo hydrolysis under acidic or basic conditions:

  • Acetamide Hydrolysis :

    • Treatment with HCl (6M) at reflux converts the acetamide group into a carboxylic acid :

      R-NHCOCH3HCl, ΔR-COOH+CH3NH3+Cl\text{R-NHCOCH}_3 \xrightarrow{\text{HCl, Δ}} \text{R-COOH} + \text{CH}_3\text{NH}_3^+ \text{Cl}^-
    • Conditions : 6M HCl, 80°C, 4 h; Yield: ~68% .

  • Thioether Oxidation :

    • Reaction with H₂O₂ in acetic acid oxidizes the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) :

      R-S-R’H2O2,AcOHR-SO-R’orR-SO2-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{R-SO-R'} \quad \text{or} \quad \text{R-SO}_2\text{-R'}
    • Conditions : 30% H₂O₂, AcOH, RT, 2 h; Sulfoxide yield: 90%, Sulfone yield: 75% .

Cyclization Reactions

Intramolecular cyclization can occur under specific conditions to form fused heterocycles:

  • Thiazole Formation :

    • Heating with P₂S₅ in dry toluene promotes cyclization between the thioether and acetamide groups, forming a thiazole ring :

      R-S-CH2CONHR’P2S5,Toluene, ΔThiazole derivative\text{R-S-CH}_2\text{CONHR'} \xrightarrow{\text{P}_2\text{S}_5, \text{Toluene, Δ}} \text{Thiazole derivative}
    • Conditions : 110°C, 6 h; Yield: 58% .

ProductReaction ConditionsBiological Activity (IC₅₀)Reference
Thiazole-incorporated pyridine hybridP₂S₅, Toluene, 6 hAnticancer: 5.71 μM (MCF-7)

Functional Group Transformations

The pyrazole and pyridazine rings participate in further modifications:

  • Pyrazole N-Alkylation :

    • Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ substitutes the pyrazole nitrogen :

      Pyrazole-H+CH3IPyrazole-CH3+HI\text{Pyrazole-H} + \text{CH}_3\text{I} \rightarrow \text{Pyrazole-CH}_3 + \text{HI}
    • Conditions : DMF, K₂CO₃, 60°C, 8 h; Yield: 76% .

  • Pyridazine Halogenation :

    • POCl₃-mediated chlorination at the pyridazine C-4 position introduces additional reactivity handles :

      Pyridazine-H+POCl3Pyridazine-Cl+H3PO4\text{Pyridazine-H} + \text{POCl}_3 \rightarrow \text{Pyridazine-Cl} + \text{H}_3\text{PO}_4
    • Conditions : POCl₃, 100°C, 3 h; Yield: 82% .

Cross-Coupling Reactions

The chloro substituent on the phenyl ring enables Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling :

    • Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl structures :

      Ar-Cl+Ar’-B(OH)2Pd(0)Ar-Ar’+B(OH)3\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'} + \text{B(OH)}_3
    • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h; Yield: 65–78% .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Linkage Aryl Substituents Molecular Weight* Key Features
Target Compound Pyridazine-Pyrazole Thioether (S–CH₂) 2-chloro-5-(trifluoromethyl)phenyl ~453.8 (calculated) High lipophilicity (CF₃), potential for π-π stacking (pyridazine/pyrazole)
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole Thioether (S–CH₂) 2-chloro-5-(trifluoromethyl)phenyl Not specified Triazole core may enhance metabolic stability; pyridinyl substitution alters electronic profile
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Amide (NH–CO) 4-chlorophenyl ~308.7 (calculated) Direct amide linkage; lacks thioether and trifluoromethyl groups
N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-3-pyridazinyl]amino]-5-thiazolecarboxamide Pyridazine-Thiazole Amino (NH) 2-chloro-6-methylphenyl Not specified Thiazole-carboxamide scaffold; imidazole substitution on pyridazine
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide Indole-Pyridine Hydrazinecarbothioamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl 503.93 Complex indole-pyridine scaffold; hydrazinecarbothioamide linkage

*Molecular weights are calculated or inferred from available data.

Functional Group Impact

  • Thioether vs.
  • Trifluoromethyl vs. Chloro Substituents : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing effects and lipophilicity relative to simpler chloro-substituted analogs (e.g., 4-chlorophenyl in ), which could enhance membrane permeability and target binding .
  • Heterocyclic Core: Pyridazine-pyrazole systems (target) vs. Pyridazine’s electron-deficient nature may favor interactions with aromatic residues in biological targets.

Research Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

  • Enhanced Stability : The trifluoromethyl group and thioether linkage may improve metabolic stability compared to analogs with chloro-only substituents or amide linkages.
  • Target Selectivity : The pyridazine-pyrazole core could interact uniquely with enzymes or receptors (e.g., kinase inhibitors or GPCRs), as seen in related compounds like AMG517 (a TRPV1 antagonist with trifluoromethylphenyl and pyrimidine motifs) .

Preparation Methods

Synthesis of 6-(1H-Pyrazol-1-yl)Pyridazin-3-Thiol

The pyridazine-pyrazole hybrid is synthesized via nucleophilic aromatic substitution (NAS). Starting with 3,6-dichloropyridazine , the 6-chloro group is replaced by pyrazole under basic conditions. A representative procedure involves refluxing 3,6-dichloropyridazine with pyrazole (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours. The product, 6-(1H-pyrazol-1-yl)pyridazin-3-amine , is subsequently converted to the thiol derivative via diazotization and treatment with hydrogen sulfide (H₂S).

Reaction Conditions:

  • Substrate: 3,6-Dichloropyridazine
  • Reagents: Pyrazole, K₂CO₃, DMF
  • Temperature: 80°C
  • Yield: ~65–75%

Thioether Formation via Alkylation

The thiol intermediate reacts with chloroacetyl chloride to form the thioether linkage. The potassium salt of 6-(1H-pyrazol-1-yl)pyridazin-3-thiol is generated using KOH in ethanol, followed by addition of chloroacetyl chloride (1.1 equiv) at 0–5°C. This yields 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl chloride , which is isolated via filtration and dried under vacuum.

Critical Parameters:

  • Solvent: Ethanol/water mixture
  • Base: KOH (2.0 equiv)
  • Reaction Time: 4 hours
  • Yield: ~70–80%

Amidation with 2-Chloro-5-(Trifluoromethyl)Aniline

The final step involves coupling the acetyl chloride intermediate with 2-chloro-5-(trifluoromethyl)aniline . This is achieved under Schotten-Baumann conditions, where the acid chloride reacts with the aniline in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as a base.

Procedure:

  • Dissolve 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl chloride (1.0 equiv) in dichloromethane (DCM).
  • Add 2-chloro-5-(trifluoromethyl)aniline (1.05 equiv) and NaHCO₃ (3.0 equiv) in water.
  • Stir vigorously at room temperature for 6–8 hours.
  • Isolate the product via extraction, dry over MgSO₄, and purify by recrystallization from ethanol/water.

Optimization Notes:

  • Excess aniline (1.05 equiv) ensures

Q & A

Q. Table 1: Optimization Parameters

ParameterRoleExample Conditions
SolventPolar aprotic mediumDMF, 5 mL
BaseDeprotonationK₂CO₃, 1.2 eq
TemperatureReaction efficiencyRT to 80°C
Catalyst (optional)Accelerate couplingZeolite (Y-H)

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • 1H/13C NMR : Confirms regiochemistry and purity. For example, pyrazole protons resonate at δ 7.2–8.5 ppm, while trifluoromethyl groups appear as singlets .
  • HPLC : Purity assessment (≥98% by reverse-phase C18 column) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂ClF₃N₄OS: 393.04) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .

Advanced: How does the reactivity of the pyrazole and pyridazine moieties influence the synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:
The pyrazole ring undergoes electrophilic substitution (e.g., nitration, halogenation), while the pyridazine-thioether linkage is susceptible to nucleophilic displacement. For example:

  • Pyrazole Functionalization : Reacts with aldehydes to form Schiff bases for biological screening .
  • Thioether Modification : Replaces the sulfur atom via oxidation (to sulfones) or alkylation to modulate lipophilicity .
  • SAR Design : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to target proteins (e.g., kinases) .

Key Challenge : Balancing reactivity of multiple heterocycles without side reactions. Use protecting groups (e.g., Boc for amines) during stepwise synthesis .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
  • Metabolic Instability : Check for metabolite interference via LC-MS/MS. For example, hepatic microsomal assays can identify rapid degradation .

Case Study : A 2022 study reported conflicting IC₅₀ values (2 μM vs. 8 μM) for kinase inhibition. Resolution involved repeating assays with ATP concentration controls and verifying compound stability .

Advanced: What computational strategies are recommended for predicting binding modes and off-target effects?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB ID: 3ERT for kinase targets). The trifluoromethyl group often engages in hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER to assess binding stability (>50 ns trajectories) .
  • Off-Target Screening : SwissTargetPrediction or SEA database to identify potential interactors (e.g., GPCRs, ion channels) .

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

Advanced: How can tautomeric or conformational equilibria impact experimental results?

Answer:

  • Thione-Thiol Tautomerism : The sulfur atom in the thioether group may tautomerize, altering electronic properties. Characterize via IR (C=S stretch at ~1100 cm⁻¹) and UV-Vis .
  • Pyridazine Ring Conformation : Planar vs. puckered conformers affect solubility. Use variable-temperature NMR to study dynamics .

Mitigation : Design derivatives with rigid substituents (e.g., methyl groups) to lock conformations .

Advanced: What are best practices for scaling up synthesis without compromising yield or purity?

Answer:

  • Process Optimization :
    • Replace batch reactors with flow chemistry for exothermic steps (e.g., Claisen-Schmidt condensations) .
    • Use membrane separation (e.g., nanofiltration) to remove byproducts .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Case Study : A 2023 pilot-scale synthesis achieved 85% yield (vs. 70% lab-scale) via continuous flow crystallization and in-line HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.